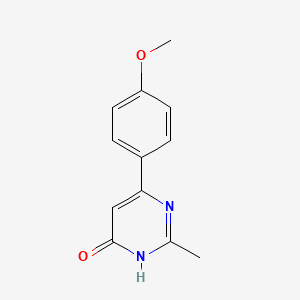
6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidines. It is also known as 4-(4-methoxyphenyl)-2-methylpyrimidin-5(4H)-one. This compound has gained significant attention in scientific research due to its potential applications in drug discovery and development. In
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemische Und Physiologische Effekte
6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Moreover, it has been reported to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tumor invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it suitable for various scientific research applications. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to dissolve and administer in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the scientific research on 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one. One of the directions is to explore its potential applications in cancer therapy. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Therefore, it can be further studied to develop new anti-cancer drugs. Another direction is to investigate its mechanism of action in more detail. This can provide insights into the molecular pathways that are affected by this compound and can help in the development of more effective drugs. Moreover, the pharmacokinetics and toxicity of this compound can be further studied to assess its safety and efficacy in preclinical and clinical trials.
Conclusion
In conclusion, 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is a chemical compound that has potential applications in drug discovery and development. Its synthesis method is simple and yields a high-quality product that can be used for various scientific research applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Its mechanism of action is not fully understood, but it has been suggested to inhibit the activity of enzymes involved in cell proliferation and survival. Moreover, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. There are several future directions for the scientific research on this compound, including its potential applications in cancer therapy, mechanism of action, and pharmacokinetics and toxicity.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one has potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been reported to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-13-11(7-12(15)14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEUXVAGFJHCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633368 | |
| Record name | 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one | |
CAS RN |
142220-67-5 | |
| Record name | 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



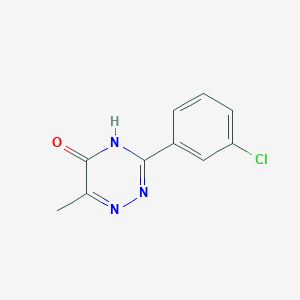


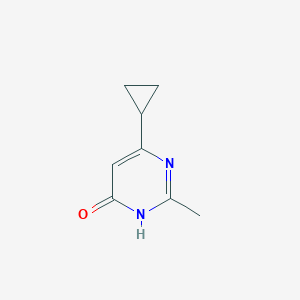
![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)

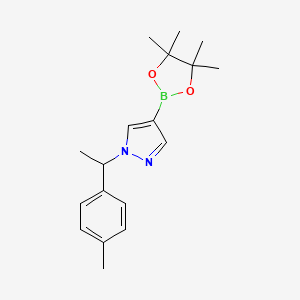

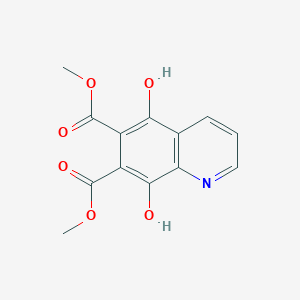
![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)
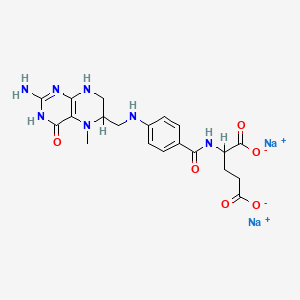
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)
